![molecular formula C16H14FNO3 B5713933 methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5713933.png)
methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate
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Description
“Methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate” is a chemical compound with the linear formula C16H14FNO4 . It has a molecular weight of 303.293 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate” is defined by its linear formula C16H14FNO4 . Unfortunately, detailed structural analysis such as bond lengths, angles, and conformation is not available in the retrieved data.Scientific Research Applications
- Methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis. Its unique chemical structure may contribute to its potential as a targeted therapy against specific cancer types .
- Inflammation plays a crucial role in various diseases. Studies suggest that this compound possesses anti-inflammatory properties, making it a candidate for drug development in conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
- Researchers have explored the analgesic (pain-relieving) properties of methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate. It may act through modulation of pain pathways, making it relevant for pain management .
- The compound has demonstrated antibacterial effects against certain bacterial strains. Investigations have focused on its mechanism of action and potential applications in treating bacterial infections .
- Calcium channels play a vital role in cellular processes. Methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate has been studied for its calcium channel antagonistic properties, which could have implications in cardiovascular diseases and neurological disorders .
- Researchers have used this compound as a scaffold for designing novel drugs. By modifying its substituents, they aim to enhance its pharmacological properties, bioavailability, and safety profile. This approach contributes to drug discovery and optimization .
Anticancer Activity
Anti-Inflammatory Properties
Analgesic Effects
Antibacterial Activity
Calcium Channel Antagonism
Drug Design and Optimization
properties
IUPAC Name |
methyl 4-[[2-(4-fluorophenyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-21-16(20)12-4-8-14(9-5-12)18-15(19)10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPQYGNMDDBBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate |
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